tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H22ClN3O3 . It has a molecular weight of 339.82 .
Physical and Chemical Properties Analysis
The compound is stored sealed in dry conditions at 2-8°C . Unfortunately, the boiling point data is not available .Scientific Research Applications
Synthesis and Characterization Techniques
Several studies focus on synthesizing and characterizing tert-butyl piperidine-1-carboxylate derivatives, showcasing methodologies that could be applied to the compound . For instance, Sanjeevarayappa et al. (2015) discuss the synthesis of a tert-butyl piperazine-1-carboxylate derivative, highlighting techniques like condensation reactions, spectroscopic evidence (LCMS, 1H NMR, 13C NMR, IR), and X-ray diffraction studies (Sanjeevarayappa et al., 2015). These methodologies provide a framework for synthesizing and analyzing similar compounds, offering insights into their molecular structure and potential applications.
Biological Evaluation and Activity
Research also explores the biological activity of tert-butyl piperidine-1-carboxylate derivatives. For example, the aforementioned study by Sanjeevarayappa et al. evaluated the synthesized compound for antibacterial and anthelmintic activity, finding moderate efficacy in the latter (Sanjeevarayappa et al., 2015). This highlights the potential of such derivatives in contributing to the development of new treatments or research tools in microbiology and parasitology.
Intermediate for Biologically Active Compounds
Another significant application area is the use of tert-butyl piperidine-1-carboxylate derivatives as intermediates in synthesizing biologically active compounds. Kong et al. (2016) describe the synthesis of a derivative as an important intermediate in creating crizotinib, a treatment for non-small cell lung cancer (Kong et al., 2016). This underscores the compound's role in pharmaceutical synthesis, particularly in oncology.
Molecular Structure Insights
Investigations into the molecular structure of similar compounds, as conducted by Moriguchi et al. (2014) for a cyclic amino acid ester derivative, provide detailed insights into their molecular architecture through techniques like single crystal X-ray diffraction analysis (Moriguchi et al., 2014). Understanding the molecular structure is crucial for assessing the compound's reactivity, stability, and potential applications in various scientific fields.
Safety and Hazards
The compound has a warning signal word, indicating some level of hazard . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyridine-3-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-9-5-6-11(10-20)19-14(21)12-7-4-8-18-13(12)17/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVIDFXPJOZDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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